DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO-
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Overview
Description
Dibenzo(a,h)anthracene, 1,2,3,4,12,13-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is commonly referred to as DBA, and its chemical formula is C20H20. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals and is considered a human carcinogen.
Mechanism Of Action
DBA is a potent carcinogen that causes cancer by damaging DNA. It forms DNA adducts that interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. DBA also induces oxidative stress, which can contribute to DNA damage and cancer development.
Biochemical And Physiological Effects
DBA has been shown to cause a wide range of biochemical and physiological effects. It induces oxidative stress, DNA damage, and inflammation. DBA also alters gene expression, leading to changes in cell growth and differentiation. DBA has been shown to cause liver damage, lung damage, and immune system dysfunction.
Advantages And Limitations For Lab Experiments
DBA is a potent carcinogen that is widely used in laboratory experiments to study cancer biology and develop new cancer therapies. Its advantages include its ability to induce tumors in animals, its potency, and its relevance to human cancer. However, DBA has limitations, including its toxicity, its potential to cause mutations in laboratory workers, and its limited solubility in water.
Future Directions
For DBA research include the development of new cancer therapies, the use of DBA as a biomarker for cancer risk assessment, and the investigation of DBA-induced immune system dysfunction.
Synthesis Methods
DBA is synthesized by the benzene ring fusion of anthracene. The synthesis of DBA involves the reaction of anthracene with benzene in the presence of a catalyst such as aluminum chloride. The reaction leads to the formation of DBA, which is then purified by recrystallization. The purity of DBA is essential for its use in scientific research.
Scientific Research Applications
DBA is widely used in scientific research to study the mechanism of action of carcinogens and to develop new cancer therapies. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals. It is used to induce tumors in animals for the study of cancer biology and the development of cancer therapies.
properties
CAS RN |
153-32-2 |
---|---|
Product Name |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO- |
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5,6,8,9,10,11-hexahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H20/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,10,12-14H,2,4,6,8-9,11H2 |
InChI Key |
OFYYOTQOGCICNW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23 |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23 |
Other CAS RN |
153-32-2 |
synonyms |
1,2,3,4,12,13-Hexahydrodibenz[a,h]anthracene |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.